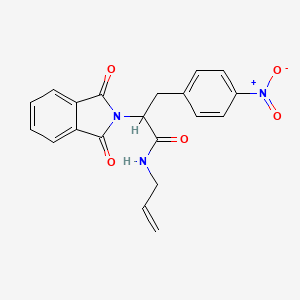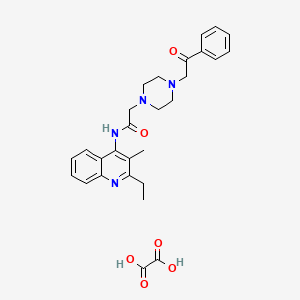
N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide;oxalic acid is a complex organic compound that combines a quinoline derivative with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced by reacting the quinoline derivative with phenacyl bromide in the presence of a base such as potassium carbonate.
Formation of the Final Compound: The final step involves the acylation of the piperazine derivative with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of quinoline and piperazine derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The quinoline moiety may intercalate with DNA, while the piperazine ring could interact with protein targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics.
Uniqueness
N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide is unique due to its combination of a quinoline and a piperazine moiety. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Properties
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)-2-(4-phenacylpiperazin-1-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2.C2H2O4/c1-3-22-19(2)26(21-11-7-8-12-23(21)27-22)28-25(32)18-30-15-13-29(14-16-30)17-24(31)20-9-5-4-6-10-20;3-1(4)2(5)6/h4-12H,3,13-18H2,1-2H3,(H,27,28,32);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLLKBYGJRJVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN3CCN(CC3)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({4-hydroxy-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)
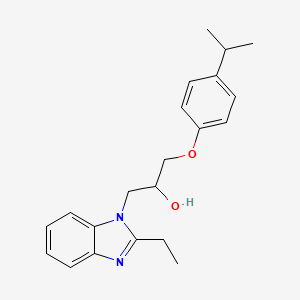
![(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B5144426.png)
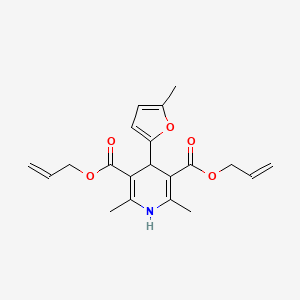
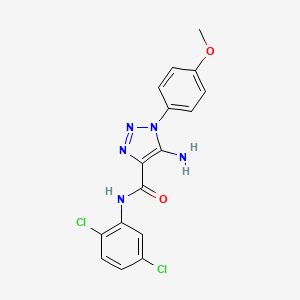
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5144444.png)
![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)
